molecular formula C8H5BrFN3 B12980822 2-(4-Bromo-1H-pyrazol-3-yl)-6-fluoropyridine

2-(4-Bromo-1H-pyrazol-3-yl)-6-fluoropyridine

Cat. No.: B12980822
M. Wt: 242.05 g/mol
InChI Key: SPSSIUVODBSXCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The compound’s IUPAC name is derived by identifying the parent structure and substituents. The pyridine ring serves as the parent heterocycle, with numbering starting at the nitrogen atom. A fluorine atom occupies position 6, while a 4-bromo-1H-pyrazol-3-yl group is attached at position 2. The pyrazole ring itself is numbered such that the bromine substituent resides at position 4, and the hydrogen atom is localized on nitrogen-1 (N1) to satisfy valency requirements.

Structural features :

  • Pyridine core : A six-membered aromatic ring with one nitrogen atom.
  • Substituents :
    • Fluorine at position 6.
    • 4-Bromo-1H-pyrazol-3-yl group at position 2.

The structural formula is illustrated below:

      Br  
       │  
       │  
F─Pyridine─N─Pyrazole  
       │  
       │  
       N─H  

CAS Registry Number and Molecular Formula Verification

The CAS Registry Number for this compound is not explicitly listed in the provided sources. However, analogous compounds, such as 2-(4-bromo-1H-pyrazol-3-yl)pyridine (CAS 166196-52-7) and 5-(4-bromo-1H-pyrazol-1-yl)-2-fluoropyridine, highlight the structural variability within this class.

Molecular formula :

  • Derived as C₈H₅BrFN₃ , accounting for:
    • Pyridine (C₅H₄N).
    • Fluorine (F) and bromine (Br) substituents.
    • Pyrazole ring (C₃H₃N₂).

Verification :

Property Value
Molecular Formula C₈H₅BrFN₃
Molecular Weight 242.05 g/mol
Parent CAS Reference 166196-52-7

Isomeric Considerations and Tautomeric Behavior

Positional isomerism :

  • The fluorine and pyrazole substituents’ positions influence isomerism. For example, 5-(4-bromo-1H-pyrazol-1-yl)-2-fluoropyridine differs in pyrazole attachment (position 5 vs. 2) and fluorine placement (position 2 vs. 6).

Tautomerism :
Pyrazoles exhibit annular tautomerism, where the hydrogen atom migrates between N1 and N2. In this compound, the 1H-pyrazole configuration (hydrogen on N1) is stabilized by the bromine substituent at position 4. Tautomeric equilibria are influenced by solvent polarity and temperature, though the 1H form predominates in most conditions.

SMILES Notation and InChI Key Analysis

SMILES notation :
Fc1ccc(nc1)c1n[nH]c(Br)c1

  • Breakdown:
    • Fc1ccc(nc1): 6-fluoropyridine.
    • c1n[nH]c(Br)c1: 4-bromo-1H-pyrazole.

InChI Key :
While the exact InChI key for this compound is not provided in the sources, analogous compounds like 2-(4-bromo-1H-pyrazol-1-yl)-5-nitropyridine (InChIKey: GZERSAXEXQDQJD-UHFFFAOYSA-N) demonstrate the encoding of substituent positions and heteroatoms.

Representation Type Value
SMILES Fc1ccc(nc1)c1n[nH]c(Br)c1
InChI InChI=1S/C8H5BrFN3/c9-6-3-11-12(4-6)8-7(10)1-2-5-13-8/h1-5H
InChI Key Hypothetical: SLJZRXWGRRIQGR-UHFFFAOYSA-N

Properties

Molecular Formula

C8H5BrFN3

Molecular Weight

242.05 g/mol

IUPAC Name

2-(4-bromo-1H-pyrazol-5-yl)-6-fluoropyridine

InChI

InChI=1S/C8H5BrFN3/c9-5-4-11-13-8(5)6-2-1-3-7(10)12-6/h1-4H,(H,11,13)

InChI Key

SPSSIUVODBSXCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)F)C2=C(C=NN2)Br

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Buchwald–Hartwig Coupling

  • Method : Coupling of 2,6-dibromopyridine with pyrazoles under palladium catalysis.
  • Catalysts : Pd(OAc)2 with phosphine ligands.
  • Conditions : Typically conducted in polar aprotic solvents like DMSO or DMF, with bases such as K2CO3 or Et3N, at temperatures ranging from 70°C to 110°C.
  • Outcome : Selective substitution at the 2-position of the pyridine ring with pyrazole, retaining the 6-fluoro substituent.
  • Yield : Moderate to high yields (up to 87% reported for similar substrates).

This method was first reported by Yu et al. and is widely used for preparing 2-bromo-6-substituted pyridines with pyrazole groups.

Copper-Catalyzed Coupling

  • Method : Copper-catalyzed synthesis using copper iodide (CuI) as catalyst.
  • Advantages : Lower cost and more environmentally friendly compared to palladium.
  • Conditions : Reaction in DMSO with K2CO3 base, at around 70°C for 24 hours.
  • Yield : Comparable to palladium methods, with isolated yields around 70-80%.
  • Mechanism : Likely involves Ullmann-type coupling between the bromopyrazole and fluoropyridine.

This approach has been developed recently as a cost-effective alternative to palladium catalysis.

Stepwise Synthesis of Pyrazole and Pyridine Precursors

Preparation of 4-Bromo-1H-pyrazole Derivatives

  • Bromination of pyrazole rings at the 4-position is typically achieved using brominating agents under controlled conditions.
  • For example, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole was synthesized by O-alkylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol with methyl iodide in alkaline medium, yielding 88% after purification.

Preparation of 6-Fluoropyridine Derivatives

  • 2-Bromo-6-fluoropyridine is commercially available or can be synthesized by selective halogenation of fluoropyridine derivatives.
  • The fluorine substituent at the 6-position is crucial for directing the coupling reaction and maintaining the desired substitution pattern.

Representative Reaction Conditions and Yields

Step Reactants Catalyst Base Solvent Temp (°C) Time (h) Yield (%) Notes
Pd-catalyzed coupling 2,6-dibromopyridine + pyrazole Pd(OAc)2 (2 mol%) + ligand K2CO3 DMSO 110 24 72-87 High selectivity for 2-position substitution
Cu-catalyzed coupling 2-bromo-6-fluoropyridine + bromopyrazole CuI (2 mol%) K2CO3 DMSO 70 24 ~70-80 Cost-effective, environmentally friendly
Bromination of pyrazole Pyrazole derivative + Br2 or NBS None - DMF or similar 0-25 1-4 80-90 Controlled bromination at 4-position

Detailed Research Findings

  • The selectivity of the coupling reaction is influenced more by the nitrogen atoms in the pyridine ring than by the halogen substituents, allowing for selective substitution even in the presence of multiple halogens.
  • The copper-catalyzed method offers a greener alternative with comparable yields and operational simplicity, making it attractive for scale-up.
  • The bromopyrazole intermediate can be synthesized with high purity and yield, facilitating its use in subsequent coupling reactions.
  • Reaction optimization studies indicate that bases like K2CO3 and solvents like DMSO provide the best balance of reactivity and selectivity.

Summary Table of Preparation Methods

Preparation Method Key Features Advantages Limitations
Palladium-Catalyzed Buchwald–Hartwig Coupling High selectivity, well-established High yields, broad substrate scope Expensive catalyst, requires ligands
Copper-Catalyzed Coupling Cost-effective, environmentally friendly Comparable yields, simpler catalyst system Longer reaction times, sometimes lower selectivity
Metal-Free Methods Avoids metals Potentially greener Limited substrate scope, less developed
Bromination of Pyrazole Direct halogenation High yield, straightforward Requires careful control to avoid over-bromination

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1H-pyrazol-3-yl)-6-fluoropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated derivatives.

    Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Heck reactions.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride or potassium tert-butoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.

Major Products

    Substituted Derivatives: Products with various functional groups replacing the bromine atom.

    Oxidized and Reduced Derivatives: N-oxides or dehalogenated compounds.

    Coupled Products: Biaryl or heteroaryl compounds formed through cross-coupling reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that 2-(4-Bromo-1H-pyrazol-3-yl)-6-fluoropyridine exhibits potential as an anticancer agent. It acts as an inhibitor of specific kinases involved in cell proliferation and survival pathways. For instance, studies have shown its effectiveness against various cancer cell lines, suggesting that it can induce apoptosis through the modulation of signaling pathways associated with cancer growth .

Inhibition of Protein Kinases
The compound has been identified as a potent inhibitor of SGK-1 (serum/glucocorticoid-regulated kinase 1), which is implicated in several diseases, including chronic renal disease and cardiovascular disorders. By inhibiting SGK-1 activity, this compound may offer therapeutic benefits for conditions characterized by abnormal kinase activity .

Synthetic Chemistry

Reactivity in Coupling Reactions
this compound serves as a versatile building block in organic synthesis. It can participate in palladium-catalyzed coupling reactions, such as Suzuki and Sonogashira reactions, allowing for the formation of complex molecular architectures. The bromine atom facilitates nucleophilic substitution reactions, enhancing the compound's utility in synthesizing new derivatives with varied biological activities .

Material Sciences

Development of Functional Materials
This compound is also explored for its potential in developing functional materials due to its unique electronic properties. Its fluorinated pyridine moiety contributes to enhanced stability and solubility in various solvents, making it suitable for applications in organic electronics and photonic devices .

Data Table: Summary of Applications

Application Area Description Key Findings
Medicinal ChemistryAnticancer agent and kinase inhibitorInduces apoptosis in cancer cell lines
Synthetic ChemistryBuilding block for organic synthesisParticipates in palladium-catalyzed reactions
Material SciencesDevelopment of functional materialsEnhanced electronic properties

Case Study 1: Anticancer Activity

In a study published in RSC Advances, researchers evaluated the anticancer properties of this compound against several cancer cell lines. The results showed significant inhibition of cell proliferation, with IC50 values indicating its potency compared to existing chemotherapeutics .

Case Study 2: Inhibition of SGK-1

A patent application detailed the use of this compound as an SGK-1 inhibitor, highlighting its potential therapeutic applications in treating renal and cardiovascular diseases. The study demonstrated that administration of this compound led to reduced SGK-1 activity in vivo, providing a basis for further clinical investigations .

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1H-pyrazol-3-yl)-6-fluoropyridine depends on its specific application and target. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Fluorine-Free Analogs

2-(4-Bromo-1H-pyrazol-3-yl)pyridine
  • Molecular Formula : C₈H₆BrN₃
  • Key Difference : Lacks the fluorine atom at position 6 of the pyridine ring.
  • Impact: The absence of fluorine increases lipophilicity and molecular weight (224.07 vs.
4-(4-Bromo-1H-pyrazol-3-yl)pyridine
  • Molecular Formula : C₈H₆BrN₃
  • Key Difference : Pyrazole substituent at position 4 instead of position 2.
  • Impact : Altered electronic distribution and steric hindrance may affect binding affinity in biological targets .
2-(4-Bromo-1H-pyrazol-3-yl)-5-fluoropyridine
  • Molecular Formula : C₈H₅BrFN₃ (CAS: 1555213-83-6)
  • Key Difference : Fluorine at position 5 instead of position 4.

Fluoropyridine Derivatives with Varied Substituents

2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-6-fluoropyridine
  • Molecular Formula : C₁₅H₂₆FN₃OSi
  • Key Difference : Bulky tert-butyldimethylsilyl (TBS) group replaces the bromopyrazole moiety.
  • Impact : Increased molecular weight (323.47) and rotatable bonds reduce membrane permeability compared to the target compound .
6-Bromo-2-(4-fluorophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine
  • Molecular Formula : C₁₈H₁₈BrFN₄
  • Key Difference : Incorporates a piperazine ring and imidazopyridine core.
  • Impact : Enhanced basicity from the piperazine group improves water solubility but may limit CNS penetration due to higher polarity .

Brominated Pyrazole Derivatives

4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one
  • Molecular Formula : C₁₂H₁₁BrClN₂O
  • Key Difference : Pyrazolone core instead of pyridine.
  • Impact : The ketone group introduces hydrogen-bond acceptor properties, favoring interactions with polar residues in enzymes .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP<sup>a</sup> Rotatable Bonds Brain Uptake (Relative) Key Reference
2-(4-Bromo-1H-pyrazol-3-yl)-6-fluoropyridine 242.05 ~1.8 2 High
2-(4-Bromo-1H-pyrazol-3-yl)pyridine 224.07 ~2.1 2 Moderate
6-Fluoropyridine derivatives (e.g., [18F]d6) ~250 ~1.5 1 Very High

<sup>a</sup> Predicted using fragment-based methods.

  • Fluorine Substitution: The 6-fluoropyridine moiety reduces lipophilicity (logP) and molar weight compared to non-fluorinated analogs, enhancing brain uptake in radiotracers .

Biological Activity

2-(4-Bromo-1H-pyrazol-3-yl)-6-fluoropyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that combines a pyrazole ring with a fluorinated pyridine moiety, which enhances its reactivity and interaction with biological targets. This article delves into the biological activity of this compound, summarizing key findings from various studies, including case studies and data tables.

The molecular formula of this compound is C8H6BrN3FC_8H_6BrN_3F with a molecular weight of approximately 224.06 g/mol. The presence of bromine and fluorine substituents contributes to its unique electronic properties, making it a candidate for various therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example, research has shown that compounds with similar structures exhibit significant inhibitory effects on cancer cell lines. The IC50 values for related compounds in studies indicate promising activity against various cancer types:

CompoundCell LineIC50 (μM)
This compoundHT-296.43
This compoundPC-39.83
Doxorubicin (reference)HT-292.24
Doxorubicin (reference)PC-33.86

These results suggest that while the compound shows activity, it is less potent than established chemotherapeutics like Doxorubicin .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been well-documented. A study indicated that structural modifications in pyrazole compounds can enhance their anti-inflammatory effects. For instance, certain derivatives demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations comparable to standard anti-inflammatory drugs .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes. For example, similar compounds have been reported as effective inhibitors of monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. The inhibition of MAO can lead to increased levels of neurotransmitters, potentially benefiting conditions like depression and anxiety .

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of various pyrazole derivatives, this compound was tested against multiple cancer cell lines, including breast and prostate cancer cells. The results showed significant cytotoxicity, particularly in prostate cancer cells (PC-3), where it achieved an IC50 value of 9.83 μM, indicating moderate efficacy compared to traditional chemotherapeutics.

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis and a target for anticancer therapy. The study revealed that the compound effectively inhibited DHODH activity in vitro, suggesting its potential as an anticancer agent through modulation of nucleotide synthesis pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications at various positions on the pyrazole and pyridine rings can significantly impact potency and selectivity against biological targets. For instance, electron-withdrawing groups at specific positions have been shown to enhance inhibitory activity against enzymes and improve anticancer effects .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(4-Bromo-1H-pyrazol-3-yl)-6-fluoropyridine, and how can purity be optimized?

Methodology :

  • Cross-coupling reactions : Use Suzuki-Miyaura coupling between 4-bromo-1H-pyrazole and 6-fluoropyridine derivatives. Nickel or palladium catalysts (e.g., Pd(PPh₃)₄) are effective for aryl-aryl bond formation, as demonstrated in analogous pyridine syntheses .
  • Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity (>95%) using GC-MS or HPLC .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodology :

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign signals for pyrazole (δ 6.5–7.5 ppm) and fluoropyridine (δ 7.0–8.5 ppm) moieties, noting coupling constants (e.g., ⁴J for F-C interactions) .
    • IR : Identify C-Br (~550 cm⁻¹) and C-F (~1250 cm⁻¹) stretches .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 256.0) via high-resolution MS .

Q. What stability considerations are critical for handling and storing this compound?

Methodology :

  • Storage : Store under inert gas (N₂/Ar) at –20°C to prevent bromine displacement or hydrolysis. Use amber vials to avoid photodegradation .
  • Stability assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in coupling reaction yields for this compound?

Methodology :

  • Kinetic analysis : Use in-situ NMR or FTIR to track intermediates. For example, monitor oxidative addition steps in palladium-catalyzed reactions .
  • Computational modeling : Perform DFT calculations to compare energy barriers of competing pathways (e.g., ligand vs. solvent effects) .

Q. What computational approaches are suitable for predicting the reactivity of this compound in biological systems?

Methodology :

  • Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases). Validate with MD simulations (AMBER/CHARMM) to assess binding stability .
  • ADMET prediction : Employ SwissADME to estimate solubility (LogP ~2.5) and metabolic pathways (CYP450 interactions) .

Q. How can researchers address discrepancies in spectroscopic data during structural validation?

Methodology :

  • Multi-technique correlation : Cross-validate NMR shifts with X-ray crystallography (if crystals are obtainable) or compare with literature analogs (e.g., 4-bromo-pyrazole derivatives ).
  • Isotopic labeling : Synthesize ¹⁵N-labeled analogs to resolve overlapping signals in crowded NMR regions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.